Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate is a compound that belongs to a class of heterocyclic derivatives known for their diverse biological activities. These compounds have been synthesized and studied for their potential applications in various fields, including medicinal chemistry and agriculture. The synthesis of such compounds often involves the linkage of a pyridyl ring with different moieties, such as 1,2,4-oxadiazole, which can lead to the discovery of new drugs and agrochemicals with improved efficacy and safety profiles.
In medicinal chemistry, the derivatives of ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate have been explored for their therapeutic potential. For example, some compounds have been tested for their cytotoxicity and antiviral activity against HIV-1, indicating their possible use as antiviral agents1. The antisecretory properties of certain derivatives, due to their action as H+/K(+)-ATPase inhibitors, have also been studied for the development of antiulcer agents3. Moreover, the relaxant effects observed in isolated rat trachea suggest potential applications in respiratory disorders6.
In the agricultural sector, derivatives of ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate have been utilized as intermediates in the synthesis of new insecticides, such as chlorantraniliprole4. The synthesis of these compounds involves efficient routes that are promising for industrialization due to their simplicity and low cost, which is crucial for the development of economically viable agrochemicals.
From a synthetic chemistry perspective, the derivatives of ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate serve as valuable scaffolds for the construction of highly functionalized heterocycles. These scaffolds can be further modified to produce a variety of compounds with different substituents, which can be used in the design of new drugs or as intermediates in organic synthesis [5, 7, 8, 9, 10].
Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound belonging to the oxadiazole family, characterized by the presence of a pyridine ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Oxadiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific structure of ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate contributes to its unique reactivity and biological profile.
Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate can be classified under the broader category of heterocyclic compounds, specifically as an oxadiazole derivative. It is synthesized through various chemical methods that often involve the reaction of pyridine derivatives with carboxylic acids or their derivatives. The compound's molecular formula is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate typically involves several key steps:
A common synthetic route involves using potassium carbonate as a base in dimethyl sulfoxide as a solvent. The reaction conditions may require heating to facilitate the formation of the oxadiazole ring from amidoxime precursors. This method has been noted for its efficiency and high yields (up to 90%) in producing substituted oxadiazoles .
The molecular structure of ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate features:
The compound's structural confirmation can be achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Typical NMR data might include chemical shifts indicative of protons on the pyridine ring and those adjacent to the oxadiazole moiety.
Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the oxadiazole and pyridine rings, which can enhance nucleophilicity at specific sites .
The mechanism of action for ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate often relates to its biological activity. For instance:
Studies have shown that derivatives of oxadiazoles exhibit significant activity against various cancer cell lines and pathogens .
Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate typically appears as a solid at room temperature with moderate solubility in organic solvents like ethanol and dichloromethane.
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its melting point is generally in the range of 112–114 °C .
Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate has potential applications in:
The ongoing research into oxadiazoles continues to reveal new therapeutic potentials and applications across multiple scientific fields .
1,2,4-Oxadiazoles represent a privileged five-membered heterocyclic scaffold in modern drug discovery, characterized by a ring structure incorporating one oxygen and two nitrogen atoms. This heterocycle exhibits remarkable structural versatility and electronic properties, enabling diverse interactions with biological targets. The integration of 1,2,4-oxadiazoles into pharmacologically active compounds has expanded significantly due to their metabolic stability and capacity to mimic other functional groups, positioning them as critical building blocks in rational drug design. Within this chemical landscape, ethyl 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylate (CAS# 163719-80-0) exemplifies a structurally sophisticated derivative that combines the 1,2,4-oxadiazole motif with a pyridine heterocycle, yielding a multipurpose scaffold with distinctive physicochemical and pharmacological potential [1] [5] [8].
The 1,2,4-oxadiazole ring is an electron-deficient π-system arising from the electronegativity of its oxygen and nitrogen atoms. This electron-poor character confers significant polarization across the ring system, particularly between the N-O bond (position 2) and the C=N bond (position 5). X-ray crystallographic analyses confirm that 1,2,4-oxadiazoles adopt a planar conformation, facilitating π-stacking interactions with aromatic residues in biological targets [7]. The intrinsic dipole moment of the ring (approximately 3.5–4.0 Debye) significantly influences molecular recognition and binding thermodynamics when incorporated into pharmaceutical agents [7].
CCOC(=O)c1nc(n01)c2ccncc2
) [1] [5] [8]. This configuration creates a conjugated system extending from the pyridine nitrogen through the oxadiazole ring to the carbonyl oxygen of the ester. The molecule is achiral, eliminating complexities associated with stereoisomerism. Key structural parameters are summarized in Table 1 [1] [3] [5]. Table 1: Structural Parameters of Ethyl 3-(Pyridin-4-yl)-1,2,4-Oxadiazole-5-Carboxylate
Parameter | Value/Description | Significance |
---|---|---|
Molecular Formula | C₁₀H₉N₃O₃ | Confirms elemental composition and molecular weight (219.20 g/mol) |
LogP | 1.57 | Indicates moderate lipophilicity, balancing membrane permeability and solubility |
Topological PSA | 78.11 Ų | Reflects high polar surface area, influencing solubility and permeability |
Hydrogen Bond Acceptors | 7 | Dictates potential for forming hydrogen bonds with biological targets |
Dipole Moment (Estimated) | High (> 3.5 D) | Arises from electron-deficient ring and polar substituents, affecting binding |
Bioisosterism represents a cornerstone strategy in medicinal chemistry for optimizing drug-like properties. The 1,2,4-oxadiazole ring serves as a highly effective bioisostere for ester and amide functionalities, primarily due to its superior metabolic stability against hydrolytic enzymes like esterases and amidases. This resistance stems from the inherent rigidity and electronic delocalization within the oxadiazole ring, which impedes the nucleophilic attack mechanisms responsible for hydrolyzing conventional esters and amides [6] [10].
The spatial arrangement of atoms in 1,2,4-oxadiazoles mimics the transition state geometry of esters or amides involved in hydrogen bonding with biological targets. The oxygen atom (O1) and the nitrogen atom (N4) of the oxadiazole can effectively replicate the carbonyl oxygen and the amide nitrogen (or ester oxygen) of the original functional group, respectively, in forming key hydrogen bonds. Crucially, this mimicry occurs while offering enhanced hydrolytic stability, leading to improved metabolic half-lives for drug candidates [4] [6] [10].
Ethyl 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylate embodies this bioisosteric principle. The ethyl carboxylate group itself can be viewed as a potential point for bioisosteric replacement in downstream modifications. Alternatively, the entire oxadiazole-ester unit could function as a stable mimetic for a labile ester or amide elsewhere in a pharmacophore. Examples from the literature demonstrate that incorporating 1,2,4-oxadiazoles, particularly those with heteroaromatic substitutions like pyridine, can significantly improve pharmacokinetic profiles without sacrificing target affinity. This makes derivatives like ethyl 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylate valuable intermediates for generating hydrolysis-resistant analogs of ester- or amide-containing bioactive molecules [4] [6]. Table 2 contrasts key properties of esters/amides with their 1,2,4-oxadiazole bioisosteres.
Table 2: 1,2,4-Oxadiazole as a Bioisostere for Ester and Amide Functional Groups
Property | Ester/Amide | 1,2,4-Oxadiazole Bioisostere | Impact on Drug Properties |
---|---|---|---|
Hydrolytic Stability | Low (Susceptible to esterases/amidases) | High (Resistant to enzymatic hydrolysis) | Improved metabolic stability, longer half-life |
Hydrogen Bonding Capacity | Good (O=C acceptor, N-H donor for amides) | Good (O1 acceptor, N4 acceptor/donor) | Maintains critical interactions with biological targets |
Dipole Moment | Moderate (Esters ~1.8-2.1 D; Amides ~3.5 D) | High (3.5-4.0 D) | Can enhance binding affinity in polar environments |
Planarity | Generally planar (Amides) | Rigidly planar | Favors stacking interactions; reduces conformational penalty |
Synthetic Accessibility | Well-established | Moderately accessible (e.g., amidoxime route) | Enables efficient library synthesis for SAR exploration |
The journey of 1,2,4-oxadiazoles in medicinal chemistry began over a century ago with their first synthesis by Tiemann and Krüger in 1884 [2] [7]. However, significant pharmacological interest emerged much later. The 1940s–1960s marked the pioneering era where the bioisosteric potential of the 1,2,4-oxadiazole ring began to be systematically explored, leading to the first therapeutic agents incorporating this heterocycle.
The 1960s witnessed the introduction of Oxolamine (Perebron®), a cough suppressant, marking the first clinically successful 1,2,4-oxadiazole-based drug. This breakthrough demonstrated the scaffold's viability in humans. It was followed by Prenoxdiazine (another antitussive) and Butalamine (a vasodilator), further validating the pharmacophoric utility of the 1,2,4-oxadiazole ring [2]. Subsequent decades saw diversification into various therapeutic areas. Fasiplon (non-benzodiazepine anxiolytic) and Pleconaril (broad-spectrum antipicornaviral agent targeting the capsid) emerged in the late 20th/early 21st century. Ataluren (PTC124®), developed for nonsense mutation-mediated Duchenne Muscular Dystrophy and Cystic Fibrosis, represents a more recent and mechanistically novel 1,2,4-oxadiazole-containing drug [2] [7]. This progression underscores the evolution of the 1,2,4-oxadiazole from a simple structural element to a core component of diverse pharmacophores.
The discovery of naturally occurring 1,2,4-oxadiazoles, notably Phidianidine A & B (isolated from the marine mollusk Phidiana militaris in 2011) and quisqualic acid (from Quisqualis indica seeds), provided significant impetus. Phidianidines exhibit potent in vitro cytotoxicity and modulate specific receptors (PTP1B, CXCR4), while quisqualic acid acts as a potent agonist at metabotropic glutamate receptors. These discoveries highlighted the biological relevance of the 1,2,4-oxadiazole scaffold beyond synthetic chemistry and demonstrated its potential to yield high-affinity, selective ligands for challenging targets [2] [9]. This natural occurrence, unique among oxadiazole isomers, coupled with the success of synthetic drugs, cemented the status of 1,2,4-oxadiazoles as a privileged scaffold in medicinal chemistry. Derivatives like ethyl 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylate represent the ongoing sophistication within this chemical class, combining the stable, tunable oxadiazole core with complementary heterocyclic systems (pyridine) for enhanced target interaction and physicochemical optimization [1] [2] [7]. Table 3 highlights key milestones.
Table 3: Historical Milestones in 1,2,4-Oxadiazole Medicinal Chemistry
Era | Compound/Discovery | Therapeutic Area/Activity | Significance |
---|---|---|---|
1884 | First Synthesis (Tiemann & Krüger) | N/A | Foundation of oxadiazole chemistry |
1960s | Oxolamine (Perebron®) | Cough Suppressant | First commercial drug containing 1,2,4-oxadiazole |
1960s-1970s | Prenoxdiazine, Butalamine | Cough Suppressant, Vasodilator | Validated scaffold in diverse indications |
1980s-1990s | Fasiplon, Proxazole | Anxiolytic, Gastrointestinal Disorders | Expanded CNS and peripheral applications |
2000s | Pleconaril | Antiviral (Picornavirus) | Demonstrated utility in infectious diseases |
2011 | Phidianidine A & B (Isolation) | Cytotoxic, PTP1B/CXCR4 Modulation | First natural products with 1,2,4-oxadiazole core |
2010s | Ataluren (PTC124®) | Duchenne Muscular Dystrophy, Cystic Fibrosis | Treatment for nonsense mutation diseases |
Ongoing | Ethyl 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylate | Building Block / Intermediate | Representative of modern heterocyclic hybrids for drug discovery [1] [5] [8] |
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: